molecular formula C20H17F3N2O2 B2723058 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 851404-66-5

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide

Cat. No. B2723058
CAS RN: 851404-66-5
M. Wt: 374.363
InChI Key: ZAOYTEIYGFWCEF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline moiety, which is a nitrogen-containing heterocyclic compound . It also contains a trifluoromethyl group and a benzamide group.

Scientific Research Applications

Antibacterial Activity

A study by Largani et al. (2017) on the synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides highlighted their in vitro antibacterial activity against several bacteria, including Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antibacterial agents (Largani et al., 2017).

Catalysis

The work by Xia et al. (2016) on copper(II)-catalyzed remote sulfonylation of aminoquinolines showcases the utility of these compounds in synthetic chemistry, particularly in introducing sulfonyl groups through a radical coupling mechanism, thereby expanding the toolkit for modifying quinoline derivatives for various applications (Xia et al., 2016).

Fluorescent Sensing

The design and evaluation of fluorescent chemosensors for metal ions are critical in biological and environmental monitoring. Li et al. (2014) developed a new sensor with a quinoline group acting as the fluorogenic unit, demonstrating selective sensing of Zn(2+) over other cations, indicating potential applications in detecting and quantifying metal ions in various settings (Li et al., 2014).

properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2/c1-12-5-6-13-10-15(19(27)25-17(13)9-12)7-8-24-18(26)14-3-2-4-16(11-14)20(21,22)23/h2-6,9-11H,7-8H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOYTEIYGFWCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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